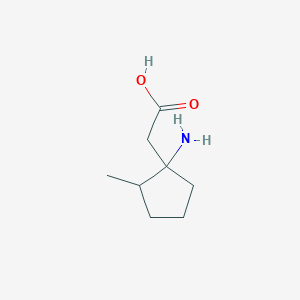

2-(1-Amino-2-methylcyclopentyl)acetic acid

Description

Structural Features and Classification as a Constrained α-Amino Acid

2-(1-Amino-2-methylcyclopentyl)acetic acid is characterized by a cyclopentane (B165970) ring system to which an amino group and an acetic acid moiety are attached. The defining feature of this molecule is the substitution pattern on the cyclopentane ring: the amino group is positioned at the C1 carbon, which is also a quaternary center, and a methyl group is located at the adjacent C2 carbon. This specific arrangement has profound implications for the molecule's conformational freedom.

The cyclic nature of the cyclopentane ring inherently restricts the rotation around the C-C bonds, significantly limiting the accessible conformations compared to its acyclic counterparts. Furthermore, the presence of the methyl group at the C2 position introduces additional steric hindrance, further locking the molecule into a more defined three-dimensional shape. This rigidity is a hallmark of conformationally constrained amino acids.

Significance in Chemical Biology and Medicinal Chemistry Design Strategies

The rigid structure of this compound and its analogues makes them invaluable tools in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides. lifechemicals.com Natural peptides often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential. By incorporating conformationally constrained amino acids, researchers can design peptidomimetics with improved resistance to enzymatic degradation and enhanced pharmacokinetic properties. nih.gov

The well-defined spatial orientation of the amino and carboxyl groups, along with the methyl substituent, allows for the precise positioning of key pharmacophoric elements. This is critical for optimizing interactions with biological targets such as receptors and enzymes. The constrained scaffold can help in identifying the bioactive conformation of a peptide ligand, providing crucial insights for the rational design of more potent and selective drugs. mdpi.com

Moreover, the introduction of such constrained amino acids can be used to probe the structure-activity relationships of biologically active peptides. By systematically replacing native amino acids with constrained analogues, scientists can elucidate the conformational requirements for binding and activity, leading to a deeper understanding of molecular recognition processes.

Historical Development of Cyclic Amino Acid Synthesis and Applications

The journey of amino acid discovery began in the early 19th century, with the isolation of asparagine in 1806. The concept of peptides as chains of amino acids was proposed independently by Emil Fischer and Franz Hofmeister in 1902. While the initial focus was on the 20 proteinogenic amino acids, the 20th century witnessed a growing interest in non-natural and cyclic amino acids.

The synthesis of cyclic amino acids presented a significant challenge to early organic chemists. Initial methods were often lengthy and lacked stereocontrol. A major breakthrough in the field was the development of stereoselective synthesis methods, which allowed for the preparation of enantiomerically pure cyclic amino acids. nih.gov These advancements were crucial for their application in medicinal chemistry, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

The advent of techniques like phase-transfer catalysis and asymmetric synthesis using chiral auxiliaries revolutionized the field, making a wide variety of cyclic amino acids accessible. acs.org The development of solid-phase peptide synthesis further facilitated the incorporation of these unique building blocks into peptide chains, opening up new avenues for the creation of novel peptidomimetics and other bioactive molecules. scispace.com The continuous evolution of synthetic methodologies continues to expand the toolkit available to chemists, enabling the creation of increasingly complex and sophisticated constrained amino acids for a wide range of applications in science and medicine.

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

2-(1-amino-2-methylcyclopentyl)acetic acid |

InChI |

InChI=1S/C8H15NO2/c1-6-3-2-4-8(6,9)5-7(10)11/h6H,2-5,9H2,1H3,(H,10,11) |

InChI Key |

BKPZMIUBLLYUQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC1(CC(=O)O)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 2 1 Amino 2 Methylcyclopentyl Acetic Acid and Its Analogues

Functional Group Transformations

The presence of both an amino and a carboxyl group allows for a diverse range of chemical modifications. These transformations are fundamental to utilizing this amino acid as a building block in medicinal chemistry and materials science.

While direct oxidation of the amino group in 2-(1-Amino-2-methylcyclopentyl)acetic acid is a complex process that can lead to a mixture of products, the controlled oxidation of its derivatives is a viable strategy for introducing new functionalities. The oxidation of amino acids and peptides is a subject of significant interest, particularly in the context of oxidative stress in biological systems. Hydroxyl radicals, for instance, can react with amino acids through various mechanisms, including hydrogen abstraction and electron transfer, attacking both the side chains and the peptide backbone. nih.gov The primary site of attack on the peptide backbone is often the α-carbon, leading to fragmentation. nih.gov

In a synthetic context, selective oxidation often requires protection of one of the functional groups. For example, N-protected amino acids can be subjected to oxidative conditions to modify the cyclic scaffold. While specific studies on this compound are not prevalent, related research on other amino acids shows that small-molecule iron catalysis can achieve C-H oxidation on aliphatic side chains, converting them into hydroxylated derivatives. nih.gov This suggests a potential pathway for the functionalization of the cyclopentyl ring in our target molecule.

The general mechanism for the catabolic breakdown of fatty acids, known as beta-oxidation, involves the oxidation of the carbon atom beta to the carboxyl group. wikipedia.org While this is a biological process, it provides a conceptual framework for the potential oxidative pathways of the acetic acid side chain.

| Reactant Type | Oxidizing Agent/Method | Potential Product Type | Reference |

| N-protected amino acid | Small-molecule iron catalysis | Hydroxylated derivative | nih.gov |

| Peptide backbone | Hydroxyl radicals | Backbone cleavage products | nih.gov |

The formation of an amide bond is a cornerstone of peptide synthesis and is a key reaction for this compound. This reaction involves the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and reduce racemization. luxembourg-bio.com

The steric hindrance posed by the Cα-tetrasubstituted carbon and the adjacent methyl group on the cyclopentyl ring of this compound can significantly impede the coupling reaction. The synthesis of peptides containing sterically hindered amino acids, such as those with α,α-disubstituted carbons, is known to be challenging. thieme.de In such cases, standard coupling reagents may be inefficient, leading to low yields. More potent activating agents or alternative strategies may be required. For instance, converting the carboxylic acid to an acid fluoride can facilitate the coupling to hindered amines. luxembourg-bio.com

Recent advancements have also explored the use of borate esters, such as B(OCH₂CF₃)₃, to facilitate the direct amidation of unprotected amino acids, which could be a promising method for derivatives of our target compound. rsc.orgresearchgate.net

| Coupling Reagent/System | Key Features | Application Context | Reference |

| DCC or EDC with HOBt/HOAt | Standard and widely used for peptide synthesis. | General amide bond formation. | luxembourg-bio.com |

| Acid Fluorides | Highly reactive acylating agents. | Suitable for sterically hindered amino acids. | luxembourg-bio.com |

| B(OCH₂CF₃)₃ | Borate ester for direct amidation. | Coupling of unprotected amino acids. | rsc.orgresearchgate.net |

Synthesis of Advanced Building Blocks for Complex Architectures

The unique conformational constraints imposed by the cyclic structure of this compound make it an attractive building block for creating complex, well-defined three-dimensional structures.

The incorporation of cyclic β-amino acids into peptide chains is a well-established strategy for creating foldamers—oligomers that adopt stable, predictable secondary structures mimicking those of natural proteins. nih.govrsc.org These constrained amino acids can induce specific turns and helical structures in the peptide backbone. While direct examples involving this compound are scarce, the principles are well-demonstrated with related cyclic β-amino acids.

The ribosomal incorporation of consecutive β-amino acids has been achieved in vitro, opening up possibilities for the biosynthesis of peptides containing such unnatural amino acids. nih.gov The efficiency of this process can be enhanced by engineering the aminoacyl-tRNAs and optimizing the translation system. nih.gov

The conformational properties of peptides containing Cα-tetrasubstituted α-amino acids are also of great interest, as these residues can induce stable β-turns and helical structures. nih.gov Given that this compound is a β-amino acid with a tetrasubstituted α-carbon, it is expected to be a potent inducer of secondary structure in peptide sequences.

| Building Block Type | Resulting Structure/Property | Significance | Reference |

| Cyclic β-amino acid | Foldamers with stable secondary structures. | Mimicking protein structures for functional applications. | nih.govrsc.org |

| Cα-tetrasubstituted α-amino acid | Induction of β-turns and helices. | Constraining peptide conformation for enhanced stability and activity. | nih.gov |

The synthesis of functionalized derivatives of this compound can expand its utility. A notable example is the introduction of a spin label, which is a molecule containing a stable free radical, typically a nitroxide. Spin-labeled amino acids are valuable tools in structural biology, used to study protein conformation and dynamics via electron paramagnetic resonance (EPR) spectroscopy. nih.gov

The general approach to creating a spin-labeled amino acid involves synthesizing an amino acid that either contains a nitroxide moiety or can be readily converted to one. For instance, a novel spin-labeled amino acid derivative, (9-fluorenylmethyloxycarbonyl)-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid (Fmoc-TOAC), has been developed for use in peptide synthesis. acs.org Another strategy involves the genetic incorporation of an unnatural amino acid with a ketone group, which can then be selectively reacted with a hydroxylamine-containing nitroxide to generate the spin label. nih.gov

While a specific spin-labeled derivative of this compound has not been reported, these established methods could be adapted for its synthesis. For example, the amino group could be functionalized with a nitroxide-containing reagent, or a ketone functionality could be introduced onto the cyclopentyl ring prior to the amination and carboxylation steps in its synthesis.

| Functionalization Strategy | Resulting Derivative | Application | Reference |

| Incorporation of a nitroxide moiety | Spin-labeled amino acid | Structural biology studies using EPR spectroscopy. | nih.govacs.org |

| Genetic incorporation of a ketone-containing amino acid followed by reaction with a hydroxylamine nitroxide | Site-specifically spin-labeled protein | Probing protein conformation and dynamics. | nih.gov |

Conformational Analysis and Computational Chemistry Studies

Experimental Conformational Characterization

Direct experimental characterization of the conformation of 2-(1-Amino-2-methylcyclopentyl)acetic acid in the solid state or in solution relies on sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : In solution, NMR spectroscopy is a primary tool for conformational analysis. auremn.org.br By measuring coupling constants between protons (³J(H,H) couplings) and through-space interactions via the Nuclear Overhauser Effect (NOE), it is possible to deduce the time-averaged conformation of the molecule. acs.org For substituted cyclopentanes, NMR can help determine the preferred puckering of the ring (e.g., envelope or half-chair conformations) and the orientation of its substituents. researchgate.netacs.org

These experimental methods provide benchmarks for validating the theoretical models discussed below.

Theoretical Approaches to Conformational Landscape

Computational chemistry offers powerful tools to explore the full range of possible conformations and their relative energies, providing insights that complement experimental data.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules. chemrevlett.com It is widely applied to study the conformational preferences of complex organic molecules, including cyclic amino acids. researchgate.net DFT calculations can accurately predict the geometries of stable conformers, their relative energies, and the energy barriers for conversion between them. nih.gov For a molecule like this compound, DFT can elucidate how intramolecular hydrogen bonding between the amino and carboxyl groups might stabilize certain conformations.

Table 1: Representative Data from a Hypothetical DFT Analysis

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (N-C-C-C) | Cyclopentane (B165970) Puckering |

|---|---|---|---|

| A | 0.00 | -65° (gauche) | Envelope |

| B | 1.25 | 175° (trans) | Half-Chair |

| C | 2.10 | 70° (gauche) | Envelope |

Ab initio (from first principles) calculations are another class of quantum chemistry methods that solve the Schrödinger equation without reliance on experimental parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), often used in conjunction with DFT, can provide a detailed picture of the molecule's electronic structure and conformational energies. nih.gov These calculations are computationally intensive but offer a high level of theory for validating results from other methods and for accurately describing subtle electronic effects that influence conformation. researchgate.net

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of conformational behavior and intermolecular interactions. chemrevlett.com MD is particularly valuable for studying how a ligand like this compound might interact with a biological target, such as a protein receptor or ion channel. nih.gov For the related compound gabapentin, MD simulations have been used to understand its binding to the α2δ subunit of voltage-gated calcium channels. biorxiv.orgmdpi.com Such simulations can reveal the specific amino acid residues involved in binding, the role of water molecules, and the conformational changes that occur upon binding. chemrevlett.com

Table 2: Typical Ligand-Target Interactions Identified by MD Simulations

| Interaction Type | Ligand Group | Protein Residue Example | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Carboxylate (-COO⁻) | Arginine, Lysine | 1.8 - 2.5 |

| Hydrogen Bond | Ammonium (B1175870) (-NH₃⁺) | Aspartate, Glutamate | 1.9 - 2.6 |

| Van der Waals | Cyclopentyl Ring | Leucine, Isoleucine | 3.5 - 4.5 |

| Salt Bridge | Carboxylate / Ammonium | Lysine / Aspartate | 2.5 - 4.0 |

Steric and Electronic Effects of Cyclopentyl Substitution on Conformation

The cyclopentyl ring and its methyl substituent are dominant factors in determining the molecule's preferred shape through steric and electronic effects.

Steric Effects : The five-membered cyclopentane ring is not planar; it adopts puckered conformations (envelope and half-chair) to relieve torsional strain. scribd.commsu.edu The bulky methyl and amino groups at the C1 and C2 positions create significant steric hindrance. This crowding forces the side chains and adjacent ring atoms into specific arrangements to minimize unfavorable interactions. rsc.orgresearchgate.net This steric constraint severely limits the rotational freedom around the C-C bonds connecting the side chains to the ring, effectively locking the molecule into a smaller set of low-energy conformations compared to a more flexible acyclic analogue. libretexts.orgresearchgate.net

Electronic Effects : While steric effects are often dominant, electronic effects also play a role. nih.gov The alkyl nature of the cyclopentyl and methyl groups are weak electron-donating groups. researchgate.netresearchgate.net These inductive effects can subtly influence bond lengths and the charge distribution along the peptide-like backbone, which can, in turn, affect the stability of certain conformations. researchgate.netnih.gov Furthermore, electronic substituent effects can modulate non-covalent interactions, such as CH⋯π interactions, which can be crucial for stabilizing the folded structure of a molecule when interacting with a biological receptor. nih.gov

In Vitro Research Applications and Biological Relevance

Design and Evaluation of Peptidomimetics for Receptor Binding

The incorporation of conformationally constrained amino acid mimics is a cornerstone of peptidomimetic design, aiming to create molecules with improved stability, selectivity, and efficacy compared to natural peptides. Cyclic amino acids, including those with a cyclopentane (B165970) core, are particularly valuable for this purpose.

Cyclopentane β-amino acids are recognized as ideal candidates for inducing conformational stability in peptides. nih.gov This rigidity is a desirable trait in drug design as it can lock a molecule into its bioactive conformation, enhancing its binding affinity for a target receptor. An example of this is the morphiceptin (B1676752) peptidomimetic that incorporates (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid in place of a proline residue. nih.gov In silico modeling of this molecule's interaction with the μ-opioid receptor (MOR) suggests that it may bind more effectively than the parent peptide, indicating its potential for developing new pain treatments. nih.gov

The cyclopentene (B43876) ring, a bioisostere of proline, is another scaffold used to mimic natural peptide moieties. royalsocietypublishing.org Its planar, locked configuration offers greater stability and reduced susceptibility to degradation by proteases. royalsocietypublishing.org This structural feature is relevant for ligand-receptor interactions and is a key component in the design of peptidomimetics aimed at modulating biological targets. royalsocietypublishing.org By constraining the side chain angles of key amino acids, these cyclic structures can lead to more potent and receptor-subtype-selective ligands.

Role in Protein Engineering and Biocatalysis

While direct applications of "2-(1-Amino-2-methylcyclopentyl)acetic acid" in protein engineering are not documented, the use of noncanonical and structurally constrained amino acids is a powerful tool in this field. nih.gov These modified amino acids are used to create proteins with novel functions or enhanced stability.

The introduction of backbone-modified amino acids allows for the engineering of molecules with specific structural elements positioned for biological activity. nih.gov Constrained amino acids, such as those built on a cyclopentane frame, can be used to stabilize specific secondary structures like α-helices or β-turns. nih.govrsc.org This structural stabilization is crucial for designing miniature proteins or peptides that can mimic the function of larger proteins, for instance, by inhibiting protein-protein interactions. nih.gov

In biocatalysis, protein engineering is employed to create enzymes with improved properties, such as enhanced thermostability or altered substrate specificity. mdpi.com The incorporation of unnatural amino acids can introduce new functionalities into an enzyme's active site, enabling novel catalytic reactions. nih.gov Although specific examples involving cyclopentyl amino acids are sparse, the principle of using constrained residues to fine-tune enzyme structure and function is a key strategy in the field.

Exploration in Cellular and Biochemical Assays

Compounds featuring a cyclopentyl moiety have been investigated in a variety of cellular and biochemical assays to determine their potential as therapeutic agents, particularly in oncology.

Studies on Protein Kinase C-iota (PKC-ι) Inhibitors (for related compounds)

Protein Kinase C-iota (PKC-ι) is an oncogene that is overexpressed in numerous cancers and plays a role in cell proliferation, survival, and drug resistance. nih.govontosight.ai Consequently, it has become an attractive target for cancer therapy.

A notable PKC-ι inhibitor containing a cyclopentyl ring is ICA-1 ([4-(5-amino-4-carbamoylimidazol-1-yl)-2,3-dihydroxycyclopentyl] methyl dihydrogen phosphate). nih.gov This compound has demonstrated potent and specific inhibition of PKC-ι with an IC₅₀ value of approximately 0.1 μM. nih.govprobechem.com Importantly, it does not significantly inhibit the closely related PKC-zeta isoform. nih.govprobechem.com

In vitro studies have shown that ICA-1 exerts antiproliferative effects in neuroblastoma cells by inhibiting the PKC-ι/Cdk7/cdk2 signaling pathway. nih.gov At a concentration of 0.1 μM, ICA-1 inhibited the proliferation of BE(2)-C neuroblastoma cells by 58% and also induced apoptosis. nih.gov A related compound, ICA-1S (5-amino-1-((1R,2S,3R,4R)-2-3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-imidazole-4-carboxamide), has also been identified as a specific PKC-ι inhibitor effective against various cancer cell lines, including melanoma and prostate cancer, with minimal effect on normal cells. mdpi.com

Table 1: In Vitro Activity of PKC-ι Inhibitors with Cyclopentyl Moieties

| Compound Name | Target | Assay Type | Cell Line | Effect | IC₅₀ / Concentration | Reference |

| ICA-1 | PKC-ι | Kinase Activity | - | Inhibition | ~0.1 µM | nih.govprobechem.com |

| ICA-1 | PKC-ι/Cdk7/cdk2 Pathway | Proliferation Assay | BE(2)-C Neuroblastoma | 58% Inhibition | 0.1 µM | nih.gov |

| ICA-1S | PKC-ι | Various | Melanoma, Prostate | Antiproliferative | Not Specified | mdpi.com |

Cyclin-Dependent Kinase (CDK) Inhibitors with Cyclopentyl Moieties

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their deregulation is a common feature of cancer, making them important therapeutic targets. nih.govmdpi.com Several small molecule inhibitors targeting CDKs have been developed, with some incorporating a cyclopentyl group to enhance binding and potency.

One such compound is 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (Compound 7x) . nih.gov This molecule was identified as a potent, multi-kinase inhibitor with strong activity against CDK4/CYCLIN D1. nih.govnih.gov In vitro kinase profiling confirmed its inhibitory action, and it was shown to induce apoptosis in tumor cells at concentrations between 30–100 nM. nih.govacs.org

Cellular assays demonstrated that Compound 7x inhibits the growth of a wide range of tumor cell lines, with GI₅₀ (concentration for 50% growth inhibition) values typically ranging from 0.025 to 2 µM. acs.org This broad activity suggests that it targets fundamental pathways required for cellular proliferation. acs.org

Table 2: In Vitro Activity of CDK Inhibitor Compound 7x

| Compound Name | Target | Assay Type | Effect | Concentration / GI₅₀ | Reference |

| Compound 7x | CDK4/CYCLIN D1, ARK5 | Kinase Assay | Potent Inhibition | Not Specified | nih.govnih.gov |

| Compound 7x | Various Tumor Cells | Apoptosis Assay | Induction of Apoptosis | 30-100 nM | nih.govacs.org |

| Compound 7x | Various Tumor Cell Lines | Growth Inhibition Assay | Growth Arrest | 0.025 - 2 µM | acs.org |

Investigations into Antiproliferative Activities in Cell Lines

The cyclopentane ring and its unsaturated analog, the cyclopentenone ring, are present in various natural and synthetic compounds that exhibit significant antiproliferative and cytotoxic activities.

The simple model compound cyclopent-2-en-1-one (2CP) has been shown to possess cytotoxic and pro-apoptotic activity against various melanoma and non-small-cell lung cancer (NSCLC) cell lines. iiarjournals.orgnih.gov The effect was particularly pronounced in melanoma cells, with IC₅₀ values for growth inhibition reached at sub-micromolar concentrations (0.08 to 0.4 µM) after 24 hours of exposure. iiarjournals.org The mechanism of action in these cells was found to be mediated by the mitochondria and the activation of caspase 3. iiarjournals.orgnih.gov

In another study, newly synthesized cyclopentane-fused anthraquinone (B42736) derivatives showed remarkable antiproliferative potency against a range of mammalian tumor cell lines. nih.gov These compounds were effective even against cells expressing mechanisms of multidrug resistance. Their anticancer activity is linked to interactions with key cellular targets including DNA and topoisomerase 1, as well as the induction of reactive oxygen species (ROS). nih.gov

Table 3: Antiproliferative Activity of Compounds with Cyclopentyl/Cyclopentenone Moieties

| Compound/Class | Cell Line(s) | Assay Type | Effect | IC₅₀ / Concentration | Reference |

| Cyclopent-2-en-1-one (2CP) | Melanoma | Growth Inhibition | Cytotoxic, Pro-apoptotic | 0.08 - 0.4 µM | iiarjournals.org |

| Cyclopent-2-en-1-one (2CP) | NSCLC | Growth Inhibition | Cytotoxic | Variable | iiarjournals.org |

| Cyclopentane-fused anthraquinones | Various Tumor Lines | Antiproliferative Assay | Potent Antiproliferative Activity | Not Specified | nih.gov |

Advanced Analytical Techniques for Structural and Purity Assessment in Research

High-Resolution Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-(1-Amino-2-methylcyclopentyl)acetic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed for complete structural assignment.

The ¹H NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals include a doublet for the methyl group, complex multiplets for the cyclopentyl ring protons, and signals corresponding to the protons of the acetic acid moiety. The integration of these signals would confirm the number of protons in each environment.

The ¹³C NMR spectrum provides information on the carbon skeleton. Distinct signals would be expected for the carboxylic acid carbonyl, the quaternary carbon bearing the amino group, the methine carbon attached to the methyl group, and the various methylene (B1212753) carbons of the cyclopentyl ring and acetic acid side chain.

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons, such as those within the cyclopentyl ring and the coupling between the methine and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C), allowing for the unambiguous assignment of each carbon atom's chemical shift based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule, such as linking the acetic acid side chain to the quaternary C1 of the cyclopentyl ring.

The precise chemical shifts and coupling constants are highly sensitive to the molecule's stereochemistry. Different diastereomers (e.g., cis vs. trans isomers regarding the amino and methyl groups) would exhibit distinct NMR spectra, allowing for their differentiation.

Table 1: Predicted ¹H and ¹³C NMR Data for a Stereoisomer of this compound This table presents hypothetical data based on established chemical shift ranges for similar functional groups. Actual values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm), Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | 10.0 - 12.0, broad singlet | 175.0 - 180.0 |

| C1-NH₂ | 7.5 - 8.5, broad singlet | Not Applicable |

| C1 (quaternary) | Not Applicable | 60.0 - 70.0 |

| C2-H | 1.8 - 2.2, multiplet | 35.0 - 45.0 |

| Cyclopentyl CH₂ | 1.2 - 2.0, complex multiplets | 20.0 - 40.0 |

| CH₂-COOH | 2.2 - 2.6, multiplet (AB system) | 40.0 - 50.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (Molecular Formula: C₈H₁₅NO₂), high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) would be used to determine its exact mass. In positive ion mode, the compound would be expected to form a protonated molecular ion, [M+H]⁺, with a theoretical m/z of 158.1176. The high accuracy of HRMS allows for the confirmation of the elemental composition, distinguishing it from other molecules with the same nominal mass.

Tandem mass spectrometry (MS/MS) provides further structural insights by inducing fragmentation of the isolated parent ion. The resulting fragment ions are characteristic of the molecule's structure. For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways would include:

Loss of water ([M+H-H₂O]⁺): A common fragmentation for molecules containing carboxylic acid or amino groups.

Loss of formic acid ([M+H-HCOOH]⁺): A typical neutral loss from the protonated carboxylic acid. researchgate.net

Cleavage of the C-C bond adjacent to the amine or within the cyclopentyl ring, leading to various smaller charged fragments.

Table 2: Predicted High-Resolution Mass Spectrometry Data This table presents theoretical m/z values.

| Ion Species | Description | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | Protonated Parent Molecule | 158.1176 |

| [M+Na]⁺ | Sodium Adduct | 180.0995 |

| [M+H-H₂O]⁺ | Fragment: Loss of Water | 140.1070 |

Chromatographic Methods for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For pharmaceutical and research compounds, High-Performance Liquid Chromatography (HPLC) is the premier method for assessing purity and separating stereoisomers.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is routinely used to determine the purity of a chemical compound by separating it from any impurities, such as starting materials, byproducts, or degradation products. A common approach for an amino acid derivative like this compound would be reversed-phase HPLC. In this method, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid). The purity is then quantified by measuring the relative area of the main peak, typically using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), or by mass spectrometry.

The structure of this compound contains two chiral centers (at C1 and C2 of the cyclopentyl ring). This gives rise to four possible stereoisomers (two pairs of enantiomers). Since enantiomers have identical physical properties in an achiral environment, they cannot be separated by standard HPLC.

Chiral HPLC is a specialized technique designed to resolve enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov The selection of the appropriate CSP is critical for achieving separation. For underivatized amino acids, several types of CSPs have proven effective:

Macrocyclic Glycopeptide-based CSPs: Columns like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly successful for resolving the enantiomers of polar and ionic compounds like amino acids. sigmaaldrich.com

Polysaccharide-based CSPs: Columns with chiral selectors derived from cellulose (B213188) or amylose (B160209) are widely used and offer broad applicability.

Crown Ether-based CSPs: These are especially useful for separating primary amine compounds. mdpi.com

Successful chiral separation is essential for isolating individual stereoisomers to study their distinct biological activities.

Table 3: Representative HPLC Method for Purity and Chiral Analysis This table outlines a hypothetical method; actual conditions require optimization.

| Parameter | Purity Analysis (Reversed-Phase) | Chiral Separation |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | Chiral Stationary Phase (e.g., Teicoplanin-based), 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Isocratic or gradient mixture of organic solvents (e.g., Methanol, Ethanol) with additives (e.g., Acetic Acid, Triethylamine) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | ELSD, CAD, or Mass Spectrometry | UV (if derivatized) or Mass Spectrometry |

| Column Temp. | 25 - 40 °C | 10 - 30 °C |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

While NMR provides the structure in solution, X-ray crystallography offers the most definitive and unambiguous method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique is the gold standard for establishing not only the connectivity of atoms but also the precise relative and absolute stereochemistry of a chiral molecule.

The process involves growing a high-quality single crystal of the compound. The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles are determined.

For this compound, a successful crystal structure analysis would confirm the cis or trans relationship between the amino and methyl groups (relative configuration). Furthermore, by carefully analyzing the anomalous scattering effects, the absolute configuration of each chiral center (i.e., its R or S designation) can be determined. ed.ac.uk A key statistical indicator for the correctness of the assigned absolute structure is the Flack parameter, which should be close to zero for the correct enantiomeric form. ox.ac.ukresearchgate.net This unequivocal determination of absolute stereochemistry is critically important in fields like medicinal chemistry, where different enantiomers can have vastly different pharmacological and toxicological profiles.

Table 4: Representative Crystallographic Data Parameters This table lists typical parameters that would be reported from an X-ray diffraction experiment. The values are for illustrative purposes only.

| Parameter | Representative Value |

|---|---|

| Chemical Formula | C₈H₁₅NO₂ |

| Formula Weight | 157.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.51 |

| b (Å) | 5.72 |

| c (Å) | 9.34 |

| β (°) | 105.2 |

| Volume (ų) | 438.5 |

| Z (molecules/cell) | 2 |

Q & A

Basic: What are the common synthetic routes for 2-(1-Amino-2-methylcyclopentyl)acetic acid, and how can reaction by-products be minimized?

Methodological Answer:

Synthesis typically involves cyclopentane ring functionalization, amino group introduction, and acetic acid side-chain coupling. A stepwise approach, as seen in structurally analogous compounds (e.g., 2-(2-(2-aminoethoxy)ethoxy)acetic acid), may include:

Cyclopentane precursor preparation : Alkylation or cyclization reactions to form the 2-methylcyclopentyl backbone.

Amino group incorporation : Reductive amination or Gabriel synthesis, using reagents like NH₃/NaBH₄ or phthalimide .

Acetic acid coupling : Carbodiimide-mediated (e.g., EDC/HOBt) condensation under inert atmospheres to avoid side reactions .

By-product mitigation : Use of chiral catalysts for stereochemical control and purification via column chromatography (silica gel, gradient elution) or recrystallization. Reaction monitoring via TLC or HPLC is critical .

Advanced: How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic data?

Methodological Answer:

Structural elucidation requires multi-technique cross-validation:

- X-ray crystallography : Employ SHELXL for refinement, particularly for resolving cyclopentyl ring conformation and amino group orientation. High-resolution data (≤ 1.0 Å) and twinning correction may be needed for chiral centers .

- NMR spectroscopy : Use J-coupling analysis (e.g., , ) to confirm substituent positions. NOESY can clarify spatial proximity between the methyl group and amino protons .

- Computational modeling : DFT calculations (B3LYP/6-31G*) to compare experimental vs. optimized geometries, addressing discrepancies in bond angles or torsional strain .

Basic: What analytical techniques are most effective for purity assessment of this compound?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (210–260 nm) using acetonitrile/water gradients. Compare retention times against synthetic intermediates .

- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion ([M+H]⁺) and detect impurities (e.g., incomplete deprotection by-products) .

- Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values to confirm stoichiometric integrity .

Advanced: How can researchers address contradictory biological activity data between in vitro and in vivo studies?

Methodological Answer:

Discrepancies often arise from pharmacokinetic factors or metabolite interference. Strategies include:

- Metabolic stability assays : Incubate the compound with liver microsomes (human/rodent) to identify rapid degradation pathways .

- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability, as seen in phenylacetic acid derivatives .

- Tissue distribution studies : Radiolabel the compound (e.g., ) and track accumulation in target tissues via autoradiography or LC-MS/MS .

Basic: What are the known biological targets or mechanisms of action for this compound?

Methodological Answer:

While direct data on this compound is limited, structurally related cycloalkylacetic acids exhibit:

- Neuromodulatory effects : Interaction with GABA receptors or ion channels, assessed via patch-clamp electrophysiology .

- Enzyme inhibition : Screening against kinases (e.g., PKA, PKC) using fluorescence-based assays (e.g., ADP-Glo™) .

- Anti-inflammatory activity : COX-2 inhibition measured via prostaglandin E₂ ELISA in macrophage cell lines .

Advanced: How can computational methods predict the compound’s reactivity in complex biological matrices?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to proteins/enzymes using crystal structures from the PDB. Focus on hydrogen-bonding interactions with the amino and carboxyl groups .

- MD simulations (GROMACS) : Assess stability in lipid bilayers or serum proteins (e.g., albumin) over 100-ns trajectories to predict aggregation or binding .

- QSAR modeling : Train models on PubChem datasets of analogous compounds to correlate substituents (e.g., cyclopentyl methyl) with logP or IC₅₀ values .

Basic: What storage conditions are recommended to maintain the compound’s stability?

Methodological Answer:

- Temperature : Store at ≤ -20°C under inert gas (Ar/N₂) to prevent oxidation of the amino group .

- Light sensitivity : Use amber vials to avoid photodegradation, as seen in phenolic acetic acid derivatives .

- Lyophilization : For long-term stability, lyophilize in phosphate buffer (pH 7.4) and store desiccated .

Advanced: How can researchers optimize enantiomeric purity during synthesis?

Methodological Answer:

- Chiral auxiliaries : Use Evans’ oxazolidinones or Ellman’s sulfinimides to direct stereochemistry at the cyclopentyl carbon .

- Kinetic resolution : Lipase-catalyzed (e.g., CAL-B) hydrolysis of racemic esters to isolate desired enantiomers .

- Chiral HPLC : Employ polysaccharide-based columns (Chiralpak IA/IB) with hexane/IPA mobile phases for analytical and preparative separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.